methyl 5-methyl-1H-indole-7-carboxylate
Description
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 5-methyl-1H-indole-7-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-3-4-12-10(8)9(6-7)11(13)14-2/h3-6,12H,1-2H3 |
InChI Key |
LVGIUIWDMPTPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)OC)NC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, attributed to the indole framework. These include:
- Anticancer Properties : Indole derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Some studies indicate effectiveness against various bacterial strains.
- Enzyme Inhibition : Research suggests interactions with enzymes involved in metabolic pathways, which could lead to therapeutic applications.
Applications in Organic Synthesis
Methyl 5-methyl-1H-indole-7-carboxylate serves as an important intermediate in organic synthesis. Its applications include:
- Synthesis of Indole Derivatives : Used as a building block for creating more complex indole-based compounds.
- Functionalization Reactions : Acts as a substrate in reactions such as Friedel-Crafts alkylation and cross-dehydrogenative coupling.
Anticancer Activity
A study investigated the anticancer properties of this compound derivatives. The results demonstrated that modifications at the 7-position enhanced cytotoxicity against various cancer cell lines, indicating potential for developing new anticancer agents .
Enzyme Interaction Studies
Research utilizing molecular docking techniques revealed that this compound interacts with specific receptors involved in metabolic regulation. This interaction suggests its potential role in drug development targeting metabolic disorders .
Synthesis of Novel Compounds
In synthetic chemistry, this compound has been employed to create novel derivatives with improved biological activities. For instance, modifications at the methyl group or carboxylate position have led to compounds with enhanced enzyme inhibition properties .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 1H-indole-7-carboxylate | Indole core with carboxylate at 7 | Commonly used in organic synthesis |
| Methyl 5-bromo-1-methyl-1H-indole-7-carboxylate | Bromine substitution at 5 | Exhibits enhanced reactivity |
| Methyl 5-amino-1H-indole-7-carboxylate | Amino group at 5 | Known for potential anti-cancer properties |
| Methyl indole-5-carboxylate | Carboxylate group at 5 | Used in various pharmaceutical applications |
This table highlights the diversity within the indole family and underscores the unique positioning of this compound due to its specific substituents and resultant properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations:
Substituent Position: Bromine substitution at C5 (methyl 5-bromo-1H-indole-7-carboxylate) vs. The ester group at C7 in the target compound contrasts with carboxylic acid derivatives (e.g., 7-methyl-1H-indole-5-carboxylic acid), which may exhibit different solubility and reactivity profiles .
Functional Group Impact :
- Bromine introduces electronegativity and bulk, possibly enhancing stability but reducing solubility compared to methyl groups.
- Nitro groups (e.g., in ethyl 5-nitro-1H-indole-2-carboxylate) increase molecular weight and polarity, affecting pharmacokinetic properties .
Preparation Methods
Reaction Mechanism and Catalytic System
The DMC-mediated method, as described in patent CN101157650B, leverages dimethyl carbonate as both a solvent and methylating agent. This approach circumvents traditional toxic methylating reagents like methyl iodide. The reaction involves the direct carbomethoxylation of indole or substituted indoles at the N1 position, yielding methyl indole-1-carboxylate derivatives. For methyl 5-methyl-1H-indole-7-carboxylate, the starting material is likely 5-methylindole-7-carboxylic acid or a precursor that undergoes simultaneous methylation and esterification.
The catalytic system employs imidazolium-based ionic liquids, such as [Bmim]OH (1-butyl-3-methylimidazolium hydroxide) or [Bmim]OAc (1-butyl-3-methylimidazolium acetate), which activate the indole nitrogen for nucleophilic attack on DMC. The ionic liquid’s dual role as a base and phase-transfer catalyst enhances reaction efficiency.
Advantages:
-
Green Chemistry : DMC is non-toxic and biodegradable, aligning with sustainable practices.
-
Atom Economy : The reaction avoids stoichiometric bases or coupling agents.
Workup and Purification
Post-reaction, the mixture is cooled, and the ionic liquid is separated via distillation or aqueous extraction. The crude product is purified by recrystallization or column chromatography. Patent CN102026961B highlights silica gel chromatography with ethyl acetate/hexane eluents as effective for isolating this compound.
Multi-Step Synthesis via Cyclization and Esterification
Indole Ring Formation
The indole core is typically constructed via Fischer indole synthesis or Madelung cyclization. For 5-methyl-7-carboxylate derivatives, a substituted phenylhydrazine and ketone precursor undergo acid-catalyzed cyclization. For example, 4-methyl-2-nitrophenylhydrazine reacts with pyruvate esters under acidic conditions to form the indole skeleton.
Example Protocol:
-
Cyclization :
-
Reduction :
-
The nitro group at the 7-position is reduced to an amine using H₂/Pd-C or Fe/HCl.
-
-
Carboxylation :
Esterification of the Carboxylic Acid
The final step involves esterifying the 7-carboxylic acid intermediate with methanol. Two strategies are prevalent:
Acid-Catalyzed Fischer Esterification
DCC/DMAP-Mediated Coupling
-
Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
-
Solvent : Dichloromethane or THF.
-
Advantage : Higher yields (80–90%) but requires anhydrous conditions.
Comparative Analysis of Methodologies
| Parameter | DMC/Ionic Liquid Method | Multi-Step Synthesis |
|---|---|---|
| Reaction Steps | 1 | 3–4 |
| Overall Yield | Not reported (estimated 70%) | 50–60% |
| Catalyst Cost | Moderate (ionic liquids) | Low (acid/base catalysts) |
| Environmental Impact | Low (green solvents) | Moderate (toxic solvents/reagents) |
| Scalability | High (one-pot reaction) | Moderate (multi-step complexity) |
Optimization Strategies and Challenges
Enhancing Selectivity in DMC Reactions
Competing O-methylation (e.g., ester formation at oxygen sites) is minimized by:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
